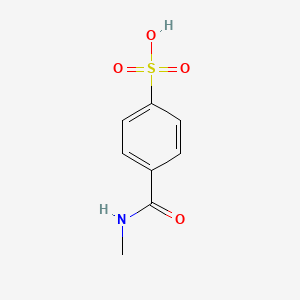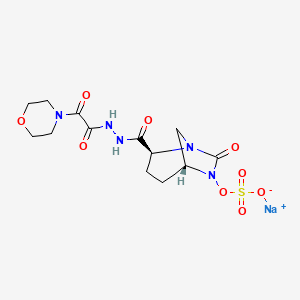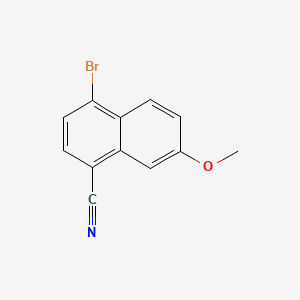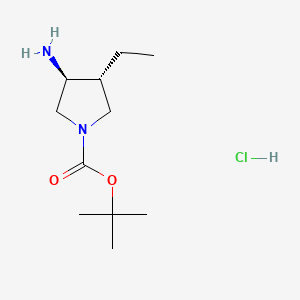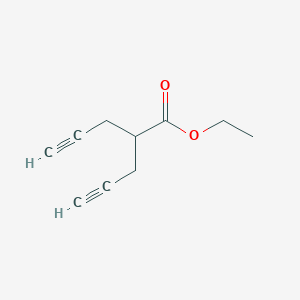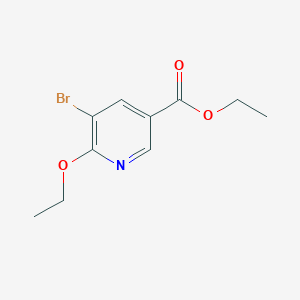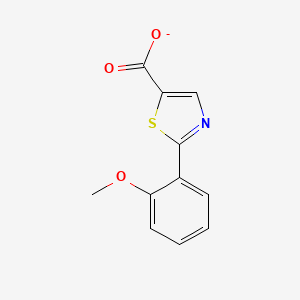
Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxyphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Amino-thiazoles, thio-thiazoles.
科学的研究の応用
Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments, where its unique chemical structure imparts desirable color properties.
作用機序
The mechanism of action of Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory pathways, inhibiting their activity and reducing inflammation.
Pathways Involved: It may interfere with the cyclooxygenase (COX) pathway, leading to decreased production of pro-inflammatory prostaglandins.
類似化合物との比較
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its reactivity and applications.
Thiazole-5-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.
2-Methoxyphenyl thiazole: Similar structure but without the carboxylate group, affecting its solubility and biological activity.
Uniqueness: Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the methoxyphenyl group and the thiazole ring, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H8NO3S- |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14)/p-1 |
InChIキー |
ONZZRBTXLNMHPM-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC=C1C2=NC=C(S2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


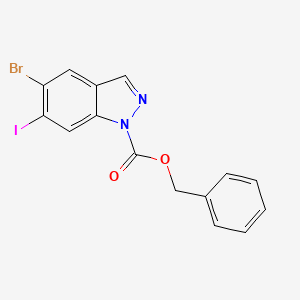

![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)
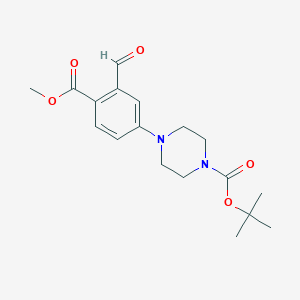


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
